molecular formula C24H35ClO9 B1669813 Dapagliflozin propanediol hydrate CAS No. 960404-48-2

Dapagliflozin propanediol hydrate

カタログ番号: B1669813
CAS番号: 960404-48-2
分子量: 503.0 g/mol
InChIキー: GOADIQFWSVMMRJ-UPGAGZFNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ダパグリフロジン プロピレングリコールの調製には、いくつかの合成経路と反応条件が関与します。1つの方法には、ダパグリフロジンをエステル溶媒またはエステル溶媒と他の溶媒の混合溶媒に置いて溶液を形成することが含まれます。次に、溶液を冷却または貧溶媒を加えることで飽和させ、種結晶を加えて攪拌し、固体を沈殿させ、固体を濾過します。 次に、固体を溶媒除去によって目的の結晶形に変換します . 工業的な製造方法では、多くの場合、ダパグリフロジン プロピレングリコールを充填剤、結合剤、崩壊剤、滑り剤、付着防止剤、潤滑剤と混合してストック造粒物を形成し、このストック造粒物を用いてカプセル充填または錠剤成形が行われます .

化学反応の分析

ダパグリフロジン プロピレングリコールは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬および条件には、アリールリチウム、メタンスルホン酸、トリメチルシリル (TMS) 保護などがあります . これらの反応から生成される主要な生成物には、グルコシド誘導体とアセチル化化合物があります . この化合物の構造は、そのグルコシド基とアリール基を変性する反応に参加し、潜在的な治療用途を持つさまざまな誘導体を生成することを可能にします .

科学研究への応用

ダパグリフロジン プロピレングリコールは、幅広い科学研究への応用があります。 化学においては、SGLT2阻害剤の合成と特性評価に用いられます . 生物学と医学においては、主にグルコース代謝に対するその影響とその2型糖尿病患者に対する潜在的な利点を調査するために用いられます . さらに、心保護および腎保護特性が検討されており、心臓血管疾患および腎疾患の研究において貴重な化合物となっています . 製薬業界では、ダパグリフロジン プロピレングリコールは、固体脂質ナノ粒子などの経口投与のための製剤の開発に使用され、薬物のバイオアベイラビリティと治療効果を向上させています .

科学的研究の応用

Pharmacological Applications

Dapagliflozin propanediol hydrate is primarily indicated for:

  • Type 2 Diabetes Management : It is used in conjunction with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus. The mechanism involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion in urine, thereby lowering blood glucose levels .
  • Cardiovascular Benefits : Recent studies have suggested that dapagliflozin may provide cardiovascular benefits for patients with type 2 diabetes. It has been associated with reduced risks of heart failure and cardiovascular events, making it a valuable option for diabetic patients with comorbid cardiovascular conditions .
  • Weight Management : The glucosuria induced by dapagliflozin can lead to weight loss, which is beneficial for overweight or obese patients with type 2 diabetes. This weight reduction is attributed to calorie loss through urine .

Clinical Studies and Findings

Several clinical trials have evaluated the pharmacokinetics and safety profile of this compound:

  • Pharmacokinetics Comparison : A study compared the pharmacokinetics of this compound with its prodrug form, dapagliflozin formate. The results indicated comparable plasma concentration profiles and safety between the two formulations, suggesting that this compound is an effective alternative for patients .
  • Safety Profile : Clinical trials have shown that dapagliflozin is generally well-tolerated among patients, with adverse effects being similar to those observed in placebo groups. Common side effects include urinary tract infections and genital mycotic infections due to increased glucose in urine .

Preparation and Formulation

The formulation of this compound involves specific manufacturing processes to ensure stability and efficacy:

  • Tablet Formulation : A patent describes a method for preparing tablets containing this compound, emphasizing uniformity of dosage units and high stability. The process involves dissolving the compound in suitable solvents and mixing it with excipients like pregelatinized starch and magnesium stearate .

Future Research Directions

Ongoing research is focused on expanding the applications of this compound:

  • Combination Therapies : Investigating its use in combination with other antidiabetic agents to enhance glycemic control and address different aspects of type 2 diabetes management.
  • Broader Therapeutic Uses : Exploring its potential benefits in non-diabetic populations, particularly regarding cardiovascular health and renal protection.

Summary Table of Key Findings

Application AreaDetails
Primary UseManagement of type 2 diabetes mellitus
MechanismInhibition of SGLT2 leading to increased glucose excretion
Cardiovascular BenefitsReduced risk of heart failure and cardiovascular events
Weight ManagementInduces weight loss through glucosuria
Safety ProfileGenerally well-tolerated; common side effects include urinary tract infections
FormulationTablets prepared for stability and uniformity

生物活性

Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. This compound has gained attention for its antihyperglycemic properties, which are rooted in its ability to inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound works by selectively inhibiting SGLT2, a protein responsible for reabsorbing glucose from the renal tubular fluid back into the bloodstream. The inhibition of this transporter leads to increased urinary glucose excretion, which results in lower plasma glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is well-absorbed and has a favorable distribution within the body. A study comparing this compound with its ester prodrug, dapagliflozin formate, showed comparable plasma concentration profiles and bioavailability, indicating that both formulations are effective in delivering the active compound to the systemic circulation .

Key Pharmacokinetic Parameters

ParameterThis compoundDapagliflozin Formate
Maximum Plasma Concentration (Cmax)Similar across formulationsSimilar across formulations
Area Under Curve (AUC)Within bioequivalence range (0.80–1.25)Within bioequivalence range (0.80–1.25)
Half-lifeApproximately 12.9 hoursApproximately 12.9 hours

Clinical Efficacy

Clinical trials have demonstrated that this compound effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a pooled analysis of multiple studies, patients treated with dapagliflozin showed significant reductions in HbA1c compared to placebo .

Summary of Clinical Findings

  • Study Design : Randomized controlled trials
  • Population : Patients with type 2 diabetes
  • Duration : Up to 24 weeks
  • Results :
    • Reduction in HbA1c: Approximately 0.5% to 1% from baseline.
    • Weight loss: Average reduction of about 1-3 kg.
    • Blood pressure: Modest reductions observed.

Safety Profile

The safety profile of this compound has been evaluated in various studies, indicating that it is generally well-tolerated. Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose in the urine.

Adverse Events Overview

Adverse EventIncidence (%)
Urinary Tract Infection5-10
Genital Mycotic Infection5-8
Hypoglycemia<1

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Case Study 1 : A 55-year-old male with poorly controlled type 2 diabetes experienced a reduction in HbA1c from 9% to 7% after six months of treatment with this compound combined with metformin.
  • Case Study 2 : A clinical trial involving elderly patients showed that dapagliflozin not only improved glycemic control but also resulted in significant weight loss and reduced systolic blood pressure.

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin propanediol hydrate
Reactant of Route 2
Dapagliflozin propanediol hydrate
Reactant of Route 3
Dapagliflozin propanediol hydrate
Reactant of Route 4
Dapagliflozin propanediol hydrate
Reactant of Route 5
Dapagliflozin propanediol hydrate
Reactant of Route 6
Dapagliflozin propanediol hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。